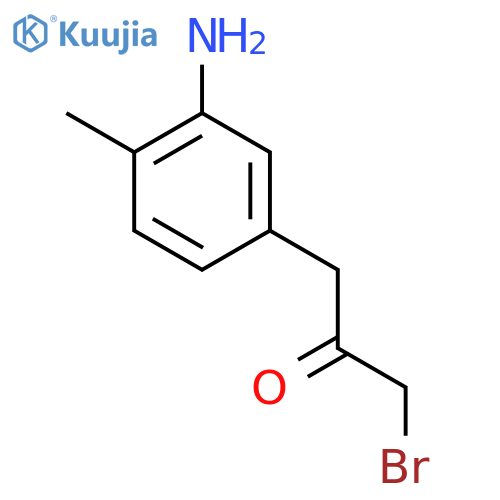

Cas no 1804042-97-4 (1-(3-Amino-4-methylphenyl)-3-bromopropan-2-one)

1804042-97-4 structure

商品名:1-(3-Amino-4-methylphenyl)-3-bromopropan-2-one

CAS番号:1804042-97-4

MF:C10H12BrNO

メガワット:242.11238193512

CID:5005267

1-(3-Amino-4-methylphenyl)-3-bromopropan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(3-Amino-4-methylphenyl)-3-bromopropan-2-one

-

- インチ: 1S/C10H12BrNO/c1-7-2-3-8(5-10(7)12)4-9(13)6-11/h2-3,5H,4,6,12H2,1H3

- InChIKey: SUGWHBMWXXMAIV-UHFFFAOYSA-N

- ほほえんだ: BrCC(CC1C=CC(C)=C(C=1)N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 184

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 43.1

1-(3-Amino-4-methylphenyl)-3-bromopropan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009074-250mg |

1-(3-Amino-4-methylphenyl)-3-bromopropan-2-one |

1804042-97-4 | 97% | 250mg |

494.40 USD | 2021-07-06 | |

| Alichem | A010009074-1g |

1-(3-Amino-4-methylphenyl)-3-bromopropan-2-one |

1804042-97-4 | 97% | 1g |

1,549.60 USD | 2021-07-06 | |

| Alichem | A010009074-500mg |

1-(3-Amino-4-methylphenyl)-3-bromopropan-2-one |

1804042-97-4 | 97% | 500mg |

815.00 USD | 2021-07-06 |

1-(3-Amino-4-methylphenyl)-3-bromopropan-2-one 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

1804042-97-4 (1-(3-Amino-4-methylphenyl)-3-bromopropan-2-one) 関連製品

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量